molecular formula C26H18Cl2N2O6S B15029074 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate

Cat. No.: B15029074
M. Wt: 557.4 g/mol
InChI Key: ZZYDBXQHSBTZGI-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE is a complex organic compound that features a benzisothiazole ring, a furylmethyl group, and a phenyl acetate moiety

Preparation Methods

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under oxidative conditions. The furylmethyl group is then introduced via a nucleophilic substitution reaction. Finally, the phenyl acetate moiety is attached through esterification reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the furylmethyl group or the benzisothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole ring can bind to certain enzymes or receptors, modulating their activity. The furylmethyl group and phenyl acetate moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and targets within the cell.

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and furylmethyl-substituted molecules. Compared to these compounds, 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • Benzisothiazole derivatives with different substituents.
  • Furylmethyl-substituted phenyl acetates with varying functional groups.

Properties

Molecular Formula

C26H18Cl2N2O6S

Molecular Weight

557.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(furan-2-ylmethyl)amino]phenyl] 2-(3,4-dichlorophenoxy)acetate

InChI

InChI=1S/C26H18Cl2N2O6S/c27-22-12-11-19(14-23(22)28)35-16-25(31)36-18-9-7-17(8-10-18)30(15-20-4-3-13-34-20)26-21-5-1-2-6-24(21)37(32,33)29-26/h1-14H,15-16H2

InChI Key

ZZYDBXQHSBTZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)COC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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